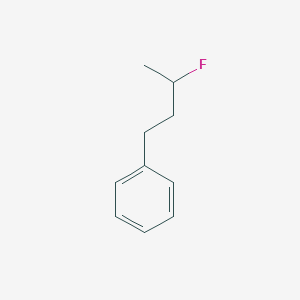

(3-Fluorobutyl)benzene

Cat. No. B8370722

M. Wt: 152.21 g/mol

InChI Key: KYHXJGHBAHOSSE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

Name

Yield

53 ± 4.8%

Identifiers

|

NAME

|

deoxyfluorination

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.1 mmol

|

|

Type

|

limiting reactant

|

|

Smiles

|

c1ccccc1CCC(O)C

|

|

Name

|

|

|

Quantity

|

125 μL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCO1

|

Details

Addition Order |

1 |

Step Two

|

Name

|

|

|

Quantity

|

0.11 mmol

|

|

Type

|

reactant

|

|

Smiles

|

O=S(C1=CC=CC=N1)(F)=O

|

|

Name

|

|

|

Quantity

|

125 μL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCO1

|

Details

Addition Order |

2 |

Step Three

|

Name

|

|

|

Quantity

|

0.15 mmol

|

|

Type

|

reagent

|

|

Smiles

|

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3

|

Details

Addition Order |

3 |

Setup

Vessel

|

Control Type

|

VIAL

|

|

Setpoint

|

1 mL

|

|

Details

|

8 x 40 mm

|

|

Material

|

GLASS

|

|

Attachments

|

CAP

|

Environment

|

Type

|

UNSPECIFIED

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Pressure

|

Control Type

|

SEALED

|

|

Atmosphere

|

AIR

|

Measurements

| Type | Time | Pressure |

|---|

Stirring

|

Type

|

STIR_BAR

|

|

Rate

|

HIGH

|

|

RPM

|

600

|

Other

Workups

ADDITION

|

Type

|

ADDITION

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

c1ccccc1CCC(F)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 53 ± 4.8% | 19f nmr of crude |

| IDENTITY | 19f nmr of crude |

Analyses

NMR_OTHER

|

Type

|

NMR_OTHER

|

|

Details

|

19F NMR using 1 equiv 1-fluoronaphthalene in 250 uL deuterated chloroform as internal standard

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |